(2E)-3-(3,5-Dichloro-4-ethoxyphenyl)prop-2-enoic acid (2E)-3-(3,5-Dichloro-4-ethoxyphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 723247-18-5
VCID: VC0427284
InChI: InChI=1S/C11H10Cl2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
SMILES: CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl
Molecular Formula: C11H10Cl2O3
Molecular Weight: 261.1g/mol

(2E)-3-(3,5-Dichloro-4-ethoxyphenyl)prop-2-enoic acid

CAS No.: 723247-18-5

Main Products

VCID: VC0427284

Molecular Formula: C11H10Cl2O3

Molecular Weight: 261.1g/mol

(2E)-3-(3,5-Dichloro-4-ethoxyphenyl)prop-2-enoic acid - 723247-18-5

CAS No. 723247-18-5
Product Name (2E)-3-(3,5-Dichloro-4-ethoxyphenyl)prop-2-enoic acid
Molecular Formula C11H10Cl2O3
Molecular Weight 261.1g/mol
IUPAC Name (E)-3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H10Cl2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Standard InChIKey IJWCOUWEFPARFU-ONEGZZNKSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl
SMILES CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl
Canonical SMILES CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl
PubChem Compound 900851
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator